3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid
Description
3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a quinoline-based derivative characterized by a trifluoromethyl group at position 8 of the quinoline core and an ethoxycarbonyl substituent at position 3. The compound features a benzoic acid moiety linked to the quinoline scaffold via an amino group at position 4 (Figure 1). The ethoxycarbonyl group may enhance lipophilicity, while the trifluoromethyl group could improve metabolic stability and target-binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[[3-ethoxycarbonyl-8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-2-29-19(28)14-10-24-17-13(7-4-8-15(17)20(21,22)23)16(14)25-12-6-3-5-11(9-12)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIKQNQHXENBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)O)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline ring and its substituents play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
Key Observations :
- Trifluoromethyl at position 8 is a shared feature in several analogs, contributing to hydrophobic interactions and resistance to oxidative metabolism .
- The position of the benzoic acid (2, 3, or 4) significantly impacts molecular geometry and target engagement. For instance, the 3-position in the target compound may optimize hydrogen bonding with enzymes or receptors compared to 2- or 4-substituted analogs .
Functional Group Replacements
- Ethoxycarbonyl vs. Carboxylic Acid : The ester group in the target compound contrasts with free carboxylic acids (e.g., 7 in ), which may improve oral bioavailability by acting as a prodrug .
- Trifluoromethyl vs. Chloro/Methoxy : The electron-withdrawing trifluoromethyl group enhances stability and binding affinity compared to chloro or methoxy groups, which are more susceptible to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
